(Oxalato(2-)-O,O')dioxouranium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Oxalato(2-)-O,O’)dioxouranium is a coordination compound that features uranium in its +6 oxidation state, complexed with oxalate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Oxalato(2-)-O,O’)dioxouranium typically involves the reaction of uranyl nitrate with oxalic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is isolated by filtration and recrystallization. The general reaction can be represented as:
UO2(NO3)2+H2C2O4→UO2(C2O4)+2HNO3
Industrial Production Methods: Industrial production of (Oxalato(2-)-O,O’)dioxouranium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: (Oxalato(2-)-O,O’)dioxouranium undergoes various chemical reactions, including:
Oxidation and Reduction: The uranium center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The oxalate ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the uranium center.
Reduction: Reducing agents like sodium borohydride can reduce the uranium center.
Substitution: Ligands such as chloride or nitrate can replace oxalate in the presence of suitable solvents and temperatures.
Major Products:
Oxidation: Higher oxidation state uranium compounds.
Reduction: Lower oxidation state uranium compounds.
Substitution: Uranium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(Oxalato(2-)-O,O’)dioxouranium has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other uranium complexes and studying coordination chemistry.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in radiopharmaceuticals and cancer treatment.
Industry: Utilized in the development of advanced materials and nuclear fuel processing.
Wirkmechanismus
The mechanism of action of (Oxalato(2-)-O,O’)dioxouranium involves its ability to form stable complexes with various ligands. The uranium center can interact with different molecular targets, influencing their chemical and physical properties. The pathways involved include coordination to oxygen and nitrogen atoms in ligands, leading to changes in electronic structure and reactivity.
Vergleich Mit ähnlichen Verbindungen
Dioxouranium(VI) complexes with other ligands: These include complexes with nitrate, chloride, and other organic ligands.
Oxalate complexes of other metals: Such as copper, chromium, and manganese oxalate complexes.
Uniqueness: (Oxalato(2-)-O,O’)dioxouranium is unique due to the specific coordination environment provided by the oxalate ligands, which influences its reactivity and stability. Its ability to undergo various chemical reactions and form stable complexes makes it distinct from other uranium and oxalate complexes.
Eigenschaften
CAS-Nummer |
2031-89-2 |
---|---|
Molekularformel |
C2H2O6U |
Molekulargewicht |
360.06 g/mol |
IUPAC-Name |
dioxouranium;oxalic acid |
InChI |
InChI=1S/C2H2O4.2O.U/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;; |
InChI-Schlüssel |
ZFJGNWSCDBMVDY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.O=[U]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.